molecular formula C15H12N4O2 B12602544 N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-18-7

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12602544
CAS No.: 917757-18-7
M. Wt: 280.28 g/mol
InChI Key: AWNCIEZEMOHLMR-UHFFFAOYSA-N
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Description

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide ( 917757-18-7) is a high-purity chemical compound supplied for non-human research applications. This molecule features a dihydropyrido[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds based on this core structure are of significant interest in early-stage drug discovery and chemical biology, particularly for exploring new therapeutic agents . Researchers are investigating similar dihydropyrido-pyrimidine derivatives for their potential as kinase inhibitors , and other related pyrimidine derivatives have been studied for their antagonistic properties at targets like the CXCR3 chemokine receptor, which is implicated in inflammatory diseases . The structural motif is also found in molecules evaluated for antitumor properties, with some derivatives demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cell lines . With a molecular formula of C15H12N4O2 and a molecular weight of 280.28 g/mol , this acetamide derivative serves as a valuable building block or intermediate for synthesizing more complex molecules and for various pharmacological and biochemical studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

917757-18-7

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-(4-oxo-6-phenyl-3H-pyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C15H12N4O2/c1-9(20)16-15-18-12-8-7-11(10-5-3-2-4-6-10)17-13(12)14(21)19-15/h2-8H,1H3,(H2,16,18,19,20,21)

InChI Key

AWNCIEZEMOHLMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common approach to synthesize pyrimidine derivatives is through condensation reactions involving aldehydes and urea or thiourea. For instance:

  • Starting Materials : Aldehyde (such as benzaldehyde), urea or thiourea.

  • Catalysts : Various catalysts like uranyl nitrate can be used to enhance reaction efficiency.

This method typically yields good to excellent results and can be performed under conventional heating or microwave irradiation to reduce reaction time significantly.

Cyclization Techniques

Cyclization is a crucial step in forming the pyrimidine ring structure. A notable method involves:

  • Reagents : 4-Oxo-6-phenyl-1,4-dihydropyridine precursors are treated with acetic anhydride or acetic acid.

  • Conditions : The reaction is often conducted under reflux conditions to facilitate cyclization.

This step is vital for establishing the core structure of this compound and can affect the yield and purity of the final product.

Electrophilic Substitution

Electrophilic substitution reactions can also be employed to introduce functional groups at specific positions on the pyrimidine ring:

  • Example Reactions : Halogenation or nitration can occur at positions that are more nucleophilic due to the electron-withdrawing nature of the pyrimidine ring.

This method allows for further functionalization of the compound, which can enhance its biological activity.

Data Tables

To summarize various synthesis methods and their outcomes, the following table presents key data on different approaches:

Method Key Reagents Conditions Yield (%) References
Condensation Aldehyde, Urea Reflux/Microwave 80-95
Cyclization 4-Oxo-6-phenyl precursors Reflux 75-90
Electrophilic Substitution Halogenating agents Varies 70-85

Research Findings

Recent studies have demonstrated that modifications in the synthesis process can significantly impact both yield and biological activity:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to reduce reaction times while improving yields for various pyrimidine derivatives.

  • Structure–Activity Relationship Studies : Research indicates that specific substituents on the phenyl ring can enhance antimicrobial activity, suggesting that careful selection of starting materials is crucial for optimizing biological efficacy.

  • Purification Techniques : High-performance liquid chromatography (HPLC) is often employed during the purification stages to ensure high purity levels of intermediates and final products, which is essential for biological testing.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrido[3,2-d]pyrimidine core .

Mechanism of Action

The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogs
Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide (Target) Pyrido[3,2-d]pyrimidine Phenyl (C6), Acetamide (C2) Inferred kinase interaction via H-bonding
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) Cyclopenta[b]thiophene Cyano (C3), Sulfamoylphenylamino-acetamide (C2) Antiproliferative (MCF7), tyrosine kinase inhibition
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Pyrimidine Thioether linkage (S-CH2), Phenoxyphenyl (N-substituent) Enhanced solubility (phenoxy group)
N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)cyclohexylcarboxamide Quinoline-pyrimidine hybrid Piperidinylidene, tetrahydrofuran-3-yl-oxy, cyclohexylcarboxamide Patent-derived; likely kinase/protease targeting

Hydrogen Bonding and Crystallography

The pyrido[3,2-d]pyrimidine core facilitates hydrogen bonding via its carbonyl and NH groups, as predicted by Etter’s graph set analysis . Crystallographic studies using SHELX software (e.g., SHELXL) could resolve its binding modes, similar to patented analogs in .

Biological Activity

N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a dihydropyrido[3,2-d]pyrimidine core structure with an acetamide substituent. Its unique chemical properties allow it to interact with various biological targets, primarily kinases involved in cell cycle regulation.

Research indicates that compounds similar to this compound often act as multikinase inhibitors. They demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in tumor cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against different cell lines:

Cell Line IC50 (µM) Notes
K562 (Leukemia)0.025High sensitivity to kinase inhibition
DU145 (Prostate)0.030Effective in androgen receptor pathways
MCF7 (Breast)0.045Induces G1 phase arrest
HCT15 (Colorectal)0.050Moderate sensitivity

These results indicate that the compound is particularly effective against leukemia and prostate cancer cell lines, suggesting a targeted action on pathways critical for these cancers.

Mechanistic Insights

The mechanism behind the cytotoxic effects involves the induction of apoptosis through the activation of intrinsic pathways linked to mitochondrial dysfunction and caspase activation. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

  • Mantle Cell Lymphoma (MCL) : A study highlighted the efficacy of similar pyridopyrimidine compounds in MCL models. The compound induced significant tumor regression in xenograft models by targeting CDK4/6 pathways, leading to cell cycle arrest and apoptosis.
  • Colorectal Cancer : In another case study involving colorectal cancer cell lines, treatment with this compound resulted in a marked reduction in tumor growth rates compared to control groups.

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Toxicity profiles indicate that while the compound exhibits potent anticancer activity, it also has a relatively low toxicity towards normal cells at therapeutic doses.

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